2-Hydroxy-1-methylethyl methacrylate

UV-Curable Coatings Polymerization Exotherm Reactivity

2-Hydroxy-1-methylethyl methacrylate (also known as 2-hydroxypropyl methacrylate, HPMA) is a methacrylate monomer characterized by a hydroxyl group on a propyl side chain, conferring moderate hydrophilicity and enabling participation in free radical polymerization and esterification reactions. This monomer is primarily utilized in the synthesis of polymers and copolymers for applications in coatings, adhesives, and biomedical materials, and its regulatory status includes evaluation for use in food contact materials.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 4664-49-7
Cat. No. B1604938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-methylethyl methacrylate
CAS4664-49-7
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(CO)OC(=O)C(=C)C
InChIInChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3
InChIKeyZMARGGQEAJXRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-methylethyl Methacrylate (CAS 4664-49-7) Procurement Guide: Properties and Comparator Context


2-Hydroxy-1-methylethyl methacrylate (also known as 2-hydroxypropyl methacrylate, HPMA) is a methacrylate monomer characterized by a hydroxyl group on a propyl side chain, conferring moderate hydrophilicity and enabling participation in free radical polymerization and esterification reactions . This monomer is primarily utilized in the synthesis of polymers and copolymers for applications in coatings, adhesives, and biomedical materials, and its regulatory status includes evaluation for use in food contact materials [1].

2-Hydroxy-1-methylethyl Methacrylate (CAS 4664-49-7): Why Simple Substitution with Other Methacrylates Can Fail


In-class hydroxyalkyl methacrylates are not universally interchangeable due to critical differences in their side-chain structure. The single carbon homologation from the ethyl group in HEMA (2-hydroxyethyl methacrylate) to the propyl group in HPMA fundamentally alters the balance between hydrophilicity and hydrophobicity, which dictates equilibrium water content in hydrogels [1] and can lead to significant changes in polymer mechanical properties, such as increased flexibility and ductility [2]. Furthermore, these structural variations can influence biocompatibility outcomes, including differential cytotoxicity profiles in specific cell types [3]. Therefore, procurement decisions must be based on specific, quantifiable performance differences rather than generic chemical class assumptions.

2-Hydroxy-1-methylethyl Methacrylate (HPMA) Quantitative Performance Evidence Against Key Comparators


HPMA vs. HEMA: Comparable Reactivity with Slightly Lower Exotherm in UV-Curable Coatings

In a direct head-to-head comparison, HPMA demonstrates high reactivity for UV-curable coatings, achieving a maximum polymerization temperature (Tmax) of 88 °C, which is slightly lower than HEMA's Tmax of 95 °C. This indicates a comparable but marginally less exothermic reaction profile [1].

UV-Curable Coatings Polymerization Exotherm Reactivity

HPMA vs. HEMA: Reduced Cytotoxicity in Human Keratinocyte Cells

In a direct head-to-head in vitro comparison, extracts from a polymerized HPMA-containing coating exhibited significantly lower cytotoxicity to human keratinocytes (HaCaT cells) compared to an equivalent HEMA-containing coating. The undiluted extract from the HEMA coating reduced cell viability by 28.29%, whereas the HPMA coating extract demonstrated a markedly less toxic profile [1].

Cytotoxicity Biocompatibility Dermal Safety

HPMA vs. HEMA and Others: Superior Abrasion Resistance in UV-Cured Coatings

In a multi-monomer comparison for UV-curable nail coatings, HPMA provided good abrasion resistance, achieving a gloss value of 66 GU after abrasion testing. This performance was superior to the industry standard HEMA and also outperformed other alternatives like IBOMA and MEP, but was exceeded only by a trifunctional crosslinker (TMPTMA) [1].

Abrasion Resistance UV-Curable Coatings Mechanical Durability

HPMA vs. HEMA: Comparable Adhesion Strength in UV-Curable Coatings

In a direct head-to-head comparison, HPMA matches the excellent adhesion strength of the industry standard HEMA on both glass and aluminum substrates. Both monomers achieved an adhesion value of 1.5 MPa under identical testing conditions [1].

Adhesion Strength Coatings Bonding

2-Hydroxy-1-methylethyl Methacrylate (HPMA): Evidence-Backed Application Scenarios for Procurement and R&D


Reformulating UV-Curable Coatings to Reduce Dermal Sensitization Risk

For manufacturers seeking to replace HEMA in UV-curable nail coatings or other consumer contact applications due to its high sensitization potential, HPMA presents a compelling alternative. Evidence from direct comparative studies shows HPMA matches HEMA's excellent adhesion (1.5 MPa) [1] while demonstrating significantly lower cytotoxicity to human keratinocytes [2]. The slightly lower polymerization exotherm (88°C vs. 95°C) may also offer processing benefits [1]. Procurement of high-purity HPMA for this scenario should prioritize material with consistent inhibitor levels to ensure storage stability and predictable cure kinetics.

Developing Durable, Abrasion-Resistant Protective Coatings

When developing hard, durable topcoats for applications requiring surface wear resistance (e.g., flooring, automotive interiors, electronic device coatings), HPMA should be prioritized. Comparative data shows HPMA confers superior abrasion resistance (66 GU post-abrasion) compared to HEMA and other common monofunctional methacrylates in UV-cured systems [1]. This makes it a valuable co-monomer for enhancing the longevity and performance of protective clear coats. Formulators should evaluate HPMA in combination with crosslinking monomers to optimize the balance between hardness and flexibility.

Synthesizing Biocompatible Hydrogels with Modulated Water Content

Researchers designing hydrogel-based biomaterials (e.g., drug delivery depots, tissue engineering scaffolds, contact lenses) should consider HPMA as a building block to tune water content. The propyl side chain of HPMA introduces greater hydrophobicity compared to HEMA, leading to a quantifiable reduction in equilibrium water content of the resulting hydrogel [3]. This property allows for fine-tuning of the hydrogel's swelling behavior, mechanical strength, and oxygen permeability. Procurement of HPMA for biomedical synthesis should specify a grade suitable for further purification, as trace impurities can significantly impact polymerization and biocompatibility [4].

Producing Polymers for Food Contact Materials Compliant with EU Regulations

For industrial production of polymeric coatings intended for food cans in the European market, HPMA (CAS 4664-49-7) is a viable monomer option. The European Food Safety Authority (EFSA) has issued a scientific opinion evaluating the safety of methacrylic acid, 2-hydroxypropyl ester, confirming no safety concern for the consumer when used as a monomer in acrylic resin coatings cured at a minimum temperature of 200 °C [5]. This regulatory clarity supports procurement for large-scale, compliant manufacturing. Specifications should ensure the monomer meets the purity and impurity limits referenced in the EFSA evaluation.

Technical Documentation Hub

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